molecular formula C6H14ClNO3 B1458826 Ethyl 2-(2-aminoethoxy)acetate hydrochloride CAS No. 1350754-14-1

Ethyl 2-(2-aminoethoxy)acetate hydrochloride

Cat. No.: B1458826
CAS No.: 1350754-14-1
M. Wt: 183.63 g/mol
InChI Key: NUAHXBWKQHZQIO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethoxy)acetate hydrochloride is an organic hydrochloride salt with the molecular formula C₆H₁₃NO₃·HCl (molecular weight: 183.64 g/mol for the free base; 219.05 g/mol including HCl). Its structure includes an ethyl ester group, a central ether linkage, and a terminal primary amine protonated as a hydrochloride salt. Key identifiers include:

  • SMILES: CCOC(=O)COCCN
  • InChIKey: QTSPHTZFRIQURF-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values for various ionized states (e.g., [M+H]⁺: m/z 164.08, CCS 148.7 Ų) .

This compound is synthesized via HCl gas treatment of its tert-butoxycarbonyl (Boc)-protected precursor, yielding a stable, crystalline product with 97% efficiency . It serves as a versatile intermediate in organic synthesis, particularly in peptide coupling and drug delivery systems due to its amine and ester functionalities .

Properties

IUPAC Name

ethyl 2-(2-aminoethoxy)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-2-10-6(8)5-9-4-3-7;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAHXBWKQHZQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350754-14-1
Record name ethyl 2-(2-aminoethoxy)acetate hydrochloride
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Biochemical Analysis

Biochemical Properties

Ethyl 2-(2-aminoethoxy)acetate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, facilitating biochemical transformations. The compound’s aminoethoxy group allows it to form hydrogen bonds and ionic interactions with proteins, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling proteins, leading to changes in gene expression patterns. Additionally, it can affect metabolic pathways by interacting with enzymes involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in metabolic pathways highlights its importance in maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within cells, where it exerts its activity. The localization of this compound is crucial for its function and interaction with other biomolecules.

Biological Activity

Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C7_{7}H15_{15}ClN2_{2}O3_{3}
  • Molecular Weight : Approximately 183.63 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water in its hydrochloride form

The compound features an ethyl ester and an amino group, which contribute to its reactivity and biological activity. Its ionic nature enhances solubility, making it suitable for various biochemical applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various pathogens. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways in bacteria.
  • Cellular Interactions : The compound has been studied for its interactions with cellular proteins, particularly in the context of targeted protein acetylation. It has shown promise in modulating acetylation levels of key proteins involved in cell signaling pathways .
  • Potential Therapeutic Applications :
    • Cancer Research : Its ability to influence protein acetylation could be leveraged in cancer therapies, where modulation of histone acetylation plays a critical role in gene expression regulation.
    • Immunological Studies : The compound's structural features allow it to be used in developing immunogenic responses, particularly in vaccine formulations targeting infectious diseases .

Synthesis Methods

Various methods have been developed for synthesizing this compound. A common approach involves the reaction of 2-(2-aminoethoxy)ethanol with an appropriate acylating agent, followed by hydrolysis to obtain the hydrochloride salt .

Synthesis Overview

StepReaction TypeReagentsYield
1AlkylationSodium hydride + Methyl bromoacetate~32%
2HydrolysisAcidic conditionsFinal product

Case Studies and Research Findings

A number of studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be within acceptable therapeutic ranges.
  • Targeted Protein Acetylation : Another research effort utilized this compound within an AceTAG system, showcasing its effectiveness in inducing targeted acetylation of proteins like p53 and histone H3.3 in live cells, indicating its potential as a tool for studying protein modifications in cellular contexts .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-aminoethoxy)acetate hydrochloride serves as a critical intermediate in the synthesis of pharmaceuticals. Its structure, featuring both an ethyl ester and an amino group, enhances its reactivity and utility in drug design.

  • Antimicrobial Activity : Research indicates that this compound has potential antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
  • Cognitive Enhancement : Some studies suggest that it may influence cognitive functions, potentially serving as a scaffold for cognitive enhancers.

Bioconjugation Chemistry

The compound is utilized as a linker in bioconjugation chemistry, which is essential for creating targeted drug delivery systems. Its ability to form stable bonds with biomolecules allows for the effective attachment of drugs to antibodies or other targeting moieties.

  • Synthesis of Bioconjugates : this compound can be employed to synthesize bioconjugates that enhance the efficacy of therapeutic agents by improving their specificity and reducing side effects.

Solid-Phase Peptide Synthesis (SPPS)

The compound is instrumental in solid-phase peptide synthesis, a method widely used for producing peptides and proteins.

  • High Load Resins : It can be used to create high-load polystyrene-polyethylene glycol-like resins that exhibit excellent swelling characteristics, crucial for efficient peptide synthesis . The ease of synthesis and high yield make it suitable for large-scale applications in peptide production.

Cellular Interactions

This compound influences various cellular processes, impacting cell signaling pathways and gene expression.

  • Cellular Metabolism : The compound may modulate enzyme activity involved in metabolic pathways, thus affecting cellular metabolism and overall cell function. This property is particularly relevant in cancer research, where metabolic pathways are often altered.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for various assays and analyses.

  • Detection Methods : Its unique chemical properties allow it to be employed in high-performance liquid chromatography (HPLC) methods for analyzing complex biological samples . This application is vital for pharmacokinetic studies and drug formulation development.

Case Study 1: Antimicrobial Development

A study explored the antimicrobial potential of this compound against various bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: SPPS Optimization

Research focused on optimizing solid-phase peptide synthesis using this compound as a linker. The study demonstrated that modifying the resin with this compound improved peptide yield and purity compared to traditional methods.

Comparison with Similar Compounds

Methyl amino(2-methoxyphenyl)acetate hydrochloride

  • Molecular Formula: C₁₀H₁₄ClNO₃
  • Applications : Likely used in pharmaceuticals targeting receptors with aromatic binding pockets (e.g., neurotransmitters) .
  • Differentiation : The phenyl group increases lipophilicity compared to the purely aliphatic target compound, affecting blood-brain barrier penetration .

2-(2-Aminoethoxy)-3-methoxyphenol hydrochloride

  • Molecular Formula: C₉H₁₄ClNO₄
  • Key Features: Includes a phenolic -OH group and a methoxy substituent.
  • Applications: Potential use in antioxidant or antimicrobial agents due to phenolic redox activity .
  • Differentiation: The phenolic -OH enhances acidity (pKa ~10 vs. ~8 for aliphatic amines), influencing solubility in basic media .

Ethyl 2-[2-(2-aminoethoxy)ethoxy] acetate hydrochloride (L-13)

  • Molecular Formula: C₈H₁₈ClNO₅
  • Key Features : Additional ethoxy group increases polarity and molecular weight.
  • Applications : Used in linker chemistry for drug conjugates, improving water solubility .
  • Differentiation : Extended ethoxy chain enhances hydrophilicity (logP ~-1.5 vs. ~0.5 for the target compound) .

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₃
  • Key Features : Contains a tetrahydropyran (oxane) ring, imparting conformational rigidity.
  • Applications : Suitable for chiral synthesis or cyclodextrin-like host-guest systems .

Fmoc-NH-PEG(3)-NH₂·HCl

  • Molecular Formula : C₂₃H₃₀ClN₂O₅
  • Key Features : Polyethylene glycol (PEG) chain with Fmoc protection.
  • Applications : Enhances biocompatibility in drug delivery; used in click chemistry .
  • Differentiation : PEG chain increases molecular weight (440.50 g/mol) and aqueous solubility (>100 mg/mL vs. ~50 mg/mL for the target compound) .

Table 1: Comparative Analysis of Key Properties

Compound Molecular Formula Functional Groups logP (Predicted) Applications
Ethyl 2-(2-aminoethoxy)acetate HCl C₆H₁₃ClNO₃ Ester, ether, amine·HCl 0.5 Peptide synthesis, intermediates
Methyl amino(2-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ Ester, aryl, methoxy, amine·HCl 1.2 Pharmaceutical intermediates
2-(2-Aminoethoxy)-3-methoxyphenol HCl C₉H₁₄ClNO₄ Phenol, methoxy, amine·HCl -0.3 Antioxidants, antimicrobials
L-13 C₈H₁₈ClNO₅ Ester, ether (×2), amine·HCl -1.5 Drug conjugates
Fmoc-NH-PEG(3)-NH₂·HCl C₂₃H₃₀ClN₂O₅ PEG, Fmoc, amine·HCl -2.0 Bioconjugation

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of an ethyl ester of 2-(2-aminoethoxy)acetic acid, followed by conversion to the hydrochloride salt. The key steps include:

  • Alkylation or esterification of the aminoethoxy intermediate.
  • Protection and deprotection strategies if necessary.
  • Hydrochloride salt formation by treatment with HCl gas or acid.

Specific Preparation Routes

Alkylation of 2-(2-aminoethoxy)ethanol with Ethyl Chloroacetate

A common and efficient method involves reacting 2-(2-aminoethoxy)ethanol with ethyl chloroacetate under basic conditions to form the ethyl ester intermediate, followed by acid treatment to yield the hydrochloride salt.

  • Reaction conditions: Basic medium using sodium bicarbonate or potassium carbonate.
  • Temperature: Typically maintained at 0–5 °C during coupling to minimize side reactions.
  • Solvents: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility.
  • Yield: Moderate yields around 32% for the alkylation step, with final product yield improving after optimization.
Step Reaction Type Reagents Conditions Yield (%)
1 Alkylation 2-(2-aminoethoxy)ethanol, Ethyl chloroacetate, NaHCO₃ 0–5 °C, THF or DMF ~32%
2 Hydrochloride formation HCl gas treatment or acidification Room temperature Up to 97%

Data source: Synthesis overview and optimization from chemical supplier and research literature.

Boc-Protected Precursor Route

An alternative approach involves the synthesis of a Boc-protected aminoethoxy intermediate, followed by deprotection and esterification.

This method yields a stable, crystalline product with high purity (~97%) and is suitable for scale-up.

Data source: Supplier synthesis notes and patent literature.

Multi-Step Synthesis via Dibenzylamine Intermediate (Patent Method)

A patented method for related aminoethoxy compounds involves:

  • Nucleophilic substitution of 2-[2-(2-chloroethoxy)ethoxy]ethanol with dibenzylamine in the presence of potassium carbonate and sodium bromide in acetonitrile.
  • Stirring at elevated temperatures (50–80 °C) for 24 hours.
  • Purification to obtain the intermediate with yields of 75–88% and purity up to 95%.
  • Further steps involve hydrolysis and acidification to yield the target compound.

This method emphasizes mild reaction conditions, safety, and scalability.

Embodiment Temperature (°C) Yield (%) Purity (%)
1 80 88 90
2 50 75 95

Data source: Patent CN113896656A.

Reaction Optimization Considerations

  • Temperature Control: Maintaining low temperatures (0–5 °C) during coupling steps reduces side reactions and improves selectivity.
  • Choice of Base: Potassium carbonate and sodium bicarbonate are preferred for neutralizing acids formed during esterification.
  • Solvent Effects: Use of polar aprotic solvents such as DMF or acetonitrile enhances solubility and reaction rates.
  • Stoichiometry: Slight excess of acylating agent (e.g., ethyl chloroacetate) improves conversion.
  • Purification: Crystallization of the hydrochloride salt provides a stable, high-purity product.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Alkylation with ethyl chloroacetate 2-(2-aminoethoxy)ethanol, ethyl chloroacetate, NaHCO₃ or K₂CO₃ 0–5 °C, THF/DMF ~32 Simple, moderate yield, scalable
Boc-protected route Boc-protected aminoethoxy intermediate, acid for deprotection Room temp, acid treatment for HCl salt Up to 97 High purity, stable crystalline product
Dibenzylamine substitution (patent) 2-[2-(2-chloroethoxy)ethoxy]ethanol, dibenzylamine, K₂CO₃, NaBr 50–80 °C, 24 h, acetonitrile 75–88 Mild conditions, industrially viable

Research Findings and Practical Notes

  • The hydrochloride salt form enhances stability and handling.
  • The aminoethoxy group allows for versatile downstream functionalization.
  • The compound has been used effectively in biochemical studies involving protein acetylation and antimicrobial activity, indicating the importance of purity and reproducibility in synthesis.
  • Safety considerations include controlling exothermic reactions and avoiding explosive by-products, addressed in patented methods.

Q & A

Basic: What are the recommended methods for synthesizing Ethyl 2-(2-aminoethoxy)acetate hydrochloride, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves coupling 2-aminoethoxyacetic acid with ethyl chloroacetate under basic conditions (e.g., using NaHCO₃ or K₂CO₃) to form the ester, followed by hydrochloric acid treatment to yield the hydrochloride salt . Optimization strategies include:

  • Temperature control : Maintain 0–5°C during the coupling step to minimize side reactions.
  • Solvent selection : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility of intermediates.
  • Stoichiometric ratios : A 1.2:1 molar ratio of ethyl chloroacetate to the aminoethoxy intermediate improves yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers focus on?

Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Look for the ethyl ester triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂), and the aminoethoxy protons at 3.5–3.7 ppm (OCH₂CH₂NH₂) .
    • ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while the ether carbons (OCH₂) resonate at 65–75 ppm .
  • FT-IR : Key peaks include the ester C=O stretch (~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Advanced: How does the presence of the aminoethoxy group influence the compound's reactivity in nucleophilic substitution reactions?

Answer:
The aminoethoxy moiety (–OCH₂CH₂NH₂·HCl) enhances nucleophilicity at the terminal amine under basic conditions, enabling:

  • Alkylation : Reacts with alkyl halides to form tertiary amines (e.g., for PROTAC linker synthesis) .
  • Acylation : Forms amides with activated esters (e.g., NHS esters) for bioconjugation.
    However, competing side reactions (e.g., intramolecular cyclization) may occur if pH exceeds 8.5. Use buffered conditions (pH 7–8) to suppress unwanted pathways .

Advanced: What strategies can be employed to resolve contradictions in solubility data across different experimental conditions?

Answer:
Contradictions often arise from pH-dependent solubility and counterion effects. Methodological approaches include:

  • pH-solubility profiling : Measure solubility in buffers ranging from pH 2 (HCl-dominated) to pH 7.4 (phosphate-buffered saline).
  • Ionic strength adjustments : Add NaCl (0.1–1.0 M) to assess Hofmeister series effects.
  • Co-solvent screening : Test DMSO/water mixtures (10–30% v/v) to mimic biological assay conditions .

Advanced: How can computational chemistry predict the stability of this compound under varying pH conditions?

Answer:

  • pKa prediction : Tools like MarvinSketch estimate the amine group’s pKa (~8.5), indicating protonation below pH 7.5 stabilizes the hydrochloride salt.
  • Hydrolysis modeling : Density Functional Theory (DFT) simulations identify vulnerable bonds (e.g., ester group hydrolysis at pH > 9) .
  • Degradation pathways : Molecular dynamics (MD) simulations predict aggregation or oxidative degradation in aqueous solutions, guiding storage protocols .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage : Keep at –20°C in airtight, desiccated containers to avoid hygroscopic degradation.
  • Handling : Use inert gas (N₂/Ar) purging during weighing to minimize oxidation.
  • Stability monitoring : Perform periodic HPLC-UV analysis (λ = 210 nm) to detect hydrolyzed byproducts (e.g., 2-(2-aminoethoxy)acetic acid) .

Advanced: In PROTAC design, how does this compound serve as a linker, and what factors influence its efficiency?

Answer:
The compound’s PEG-like structure (–OCH₂CH₂–) provides flexibility and hydrophilicity, critical for:

  • E3 ligase recruitment : Optimizes spatial alignment between the target protein and ubiquitination machinery.
  • Protease resistance : The ether bonds resist enzymatic cleavage compared to ester-based linkers.
    Efficiency is influenced by linker length (≥4 atoms) and solubility in cellular media (>50 µM in PBS) .

Advanced: What are the challenges in quantifying trace impurities in this compound using HPLC-MS?

Answer:
Key challenges include:

  • Ion suppression : The hydrochloride counterion (Cl⁻) suppresses ionization in ESI-MS. Use post-column additives (e.g., 0.1% formic acid) to enhance sensitivity.
  • Co-elution : Hydrolyzed byproducts (e.g., acetic acid derivatives) may co-elute with the parent compound. Employ a HILIC column (e.g., Acquity BEH Amide) for better resolution .
  • Limit of detection (LOD) : Achieve sub-ppm detection using high-resolution MS (Orbitrap or Q-TOF) with SIM/dd-MS² modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-aminoethoxy)acetate hydrochloride
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Ethyl 2-(2-aminoethoxy)acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.